4-Nitrocinnamaldehyde CAS number and IUPAC name
4-Nitrocinnamaldehyde CAS number and IUPAC name
An In-depth Technical Guide to 4-Nitrocinnamaldehyde
This guide provides a comprehensive technical overview of 4-Nitrocinnamaldehyde, intended for researchers, scientists, and professionals in the field of drug development. It covers the compound's chemical identity, physicochemical properties, synthesis protocols, and its notable biological activities, with a focus on its antimicrobial and antibiofilm potential.
Chemical Identity and Nomenclature
4-Nitrocinnamaldehyde is an α,β-unsaturated aromatic aldehyde. The predominantly available isomer is the trans or (E) isomer, which is the focus of this guide.
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IUPAC Name : (2E)-3-(4-nitrophenyl)prop-2-enal[1]
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Synonyms : p-Nitrocinnamaldehyde, (E)-3-(4-Nitrophenyl)acrylaldehyde, trans-4-Nitrocinnamaldehyde[1][2]
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CAS Number : There are two CAS numbers frequently associated with this compound. 49678-08-2 is specific to the (E) or trans-isomer, which is the most commonly studied form.[2][3][4][5] The CAS number 1734-79-8 is also used, sometimes more generally.[1] Researchers should verify the specific isomer when sourcing this chemical.
Physicochemical Properties
A summary of the key physical and chemical properties of (E)-4-Nitrocinnamaldehyde is presented in Table 1. This data is crucial for handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Appearance | Light yellow to brown solid/powder/crystal | [2][3] |
| Melting Point | 140-143 °C | [3][6] |
| Assay Purity | ≥98% | [3] |
| Storage Temperature | 2-8°C | [3] |
| Storage Conditions | Store under inert gas; Air sensitive | [2] |
| Linear Formula | O₂NC₆H₄CH=CHCHO | [3][5] |
Synthesis of 4-Nitrocinnamaldehyde
4-Nitrocinnamaldehyde can be synthesized through several routes, most commonly via a Claisen-Schmidt condensation or by the direct nitration of cinnamaldehyde (B126680).
Synthesis via Claisen-Schmidt Condensation
This is a common method for forming α,β-unsaturated aldehydes. It involves the base-catalyzed condensation of an aromatic aldehyde (4-nitrobenzaldehyde) with an aliphatic aldehyde (acetaldehyde).
A general procedure for the synthesis of β-aryl enals, adaptable for 4-Nitrocinnamaldehyde, is as follows[1]:
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Reactant Preparation : In a 50 mL round-bottom flask, combine 4-nitrobenzaldehyde (B150856) (2 mmol), 9 mL of ethanol, and 3 mL of water.
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Catalyst and Base Addition : Add 2 equivalents of cesium carbonate (Cs₂CO₃) and 25 mg of a suitable catalyst (e.g., CoCr₂O₄-HNT) to the mixture.[1]
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Reaction : Reflux the mixture at 120 °C for 8 hours.
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Monitoring : Monitor the reaction progress using thin-layer chromatography (TLC).
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Isolation : Upon completion, cool the mixture. The product can be isolated and purified using column chromatography.
A 90% yield has been reported for this type of reaction.[1]
Synthesis via Nitration of Cinnamaldehyde
Direct nitration of cinnamaldehyde can yield a mixture of ortho- and para-nitrocinnamaldehyde.[7] The procedure involves reacting cinnamaldehyde with a nitrating agent, such as nitric acid in a mixture of acetic acid and acetic anhydride, at low temperatures.[7] Separation of the resulting isomers is necessary to isolate the desired 4-nitro product.
Biological Activity and Applications
4-Nitrocinnamaldehyde has garnered significant interest for its potent biological activities, particularly its antimicrobial and antibiofilm properties, which often surpass those of the parent compound, cinnamaldehyde.
Antimicrobial and Antibiofilm Activity
Studies have demonstrated that 4-Nitrocinnamaldehyde is a potent inhibitor of both Gram-positive and Gram-negative bacteria. It not only inhibits the growth of planktonic (free-floating) bacteria but is also highly effective at preventing the formation of biofilms, which are structured communities of bacteria that exhibit high resistance to conventional antibiotics.[5][6]
| Organism | Test | Concentration (µg/mL) | Result | Reference(s) |
| Uropathogenic Escherichia coli (UPEC) | MIC | 100 | Inhibition of planktonic cell growth | [5][6] |
| Staphylococcus aureus | MIC | 100 | Inhibition of planktonic cell growth | [5][6] |
| Uropathogenic Escherichia coli (UPEC) | Biofilm Inhibition | 50 | >98% inhibition of biofilm formation | [5][6] |
| Staphylococcus aureus | Biofilm Inhibition | 100 | 89% inhibition of biofilm formation | [5] |
| Vibrio parahaemolyticus | MIC | 50 | Inhibition of planktonic cell growth | [8] |
The antibacterial effect of 4-Nitrocinnamaldehyde is multifaceted. While the exact signaling pathways are a subject of ongoing research, the primary mechanisms are believed to involve:
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Membrane Disruption : Like its parent compound, it is thought to damage the bacterial cell wall and membrane, leading to increased permeability and leakage of cellular contents.[9]
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Inhibition of Virulence Factors : It has been shown to inhibit key bacterial virulence factors, such as swimming motility in UPEC, which is crucial for infectivity.[6]
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Inhibition of Biofilm Formation : It potently inhibits the initial stages of biofilm development, including bacterial adhesion to surfaces and the production of the extracellular polymeric substance (EPS) matrix.[6]
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Inhibition of Cell Division : Some cinnamaldehyde derivatives have been shown to target key proteins involved in bacterial cell division, such as FtsZ.[10]
Genotoxicity
A critical consideration for any potential therapeutic agent is its safety profile. Studies have investigated the genotoxicity of 4-Nitrocinnamaldehyde and have found that it can be mutagenic in bacterial assays, such as the Ames test and the SOS chromotest.[11][12] This genotoxic activity is highly dependent on the presence of the nitro group and its metabolic activation by bacterial nitroreductase enzymes.[11][12]
The genotoxicity is significantly higher for the para-nitro compound compared to its ortho- and meta-isomers, which may also correlate with its higher antimicrobial activity.[11] These findings necessitate careful toxicological evaluation in mammalian systems before considering any therapeutic applications.
Key Experimental Protocols
This section provides outlines for key assays used to characterize the biological activity of 4-Nitrocinnamaldehyde.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14][15]
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Inoculum Preparation : Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, approx. 1-2 x 10⁸ CFU/mL) and then dilute it to the final testing concentration (approx. 5 x 10⁵ CFU/mL).[13]
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Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of 4-Nitrocinnamaldehyde in a suitable sterile broth medium.
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Inoculation : Add 50-100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).[13][14]
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Incubation : Incubate the plate at 37°C for 16-24 hours.[13][14]
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Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14]
Biofilm Inhibition Assay
The crystal violet (CV) assay is commonly used to quantify biofilm formation.
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Assay Setup : Prepare serial dilutions of 4-Nitrocinnamaldehyde in a 96-well plate with growth medium.
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Inoculation : Add a standardized bacterial suspension to each well and incubate at 37°C for 24-48 hours without shaking to allow biofilm formation.
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Washing : After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
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Staining : Add a 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes.[8]
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Extraction : Wash away the excess stain and allow the plate to dry. Solubilize the bound CV stain with 30% acetic acid or ethanol.[8]
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Quantification : Measure the absorbance of the solubilized stain using a plate reader (e.g., at 570 nm) to quantify the amount of biofilm.[8]
Conclusion
4-Nitrocinnamaldehyde is a synthetically accessible compound with well-defined chemical properties. Its potent antibacterial and, most notably, antibiofilm activities against clinically relevant pathogens make it a compound of significant interest for the development of new antimicrobial agents. However, concerns regarding its potential genotoxicity, mediated by nitroreductase activation, are a critical consideration. Future research should focus on detailed mechanistic studies of its antimicrobial action, exploring its potential as a lead compound for derivatives with an improved safety profile, and conducting thorough toxicological assessments in preclinical models.
References
- 1. 4-NITROCINNAMALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Cinnamaldehyde Inhibits MRSA Biofilm Formation and Reduces Cell Viability | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 3. 4-Nitrocinnamaldehyde, predominantly trans 98 49678-08-2 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus | MDPI [mdpi.com]
- 6. Antibiofilm Activities of Cinnamaldehyde Analogs against Uropathogenic Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Antibiofilm Effect of Cinnamaldehyde-Chitosan Nanoparticles against the Biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 11. Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
